Aluminum phenoxide

Catalog No.
S1505803
CAS No.
15086-27-8
M.F
C18H15AlO3
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum phenoxide

CAS Number

15086-27-8

Product Name

Aluminum phenoxide

IUPAC Name

aluminum;triphenoxide

Molecular Formula

C18H15AlO3

Molecular Weight

306.3 g/mol

InChI

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3

InChI Key

OPSWAWSNPREEFQ-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3]

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3]

Synthesis of Highly Functional Organic Carbonates

Scientific Field: This application falls under the field of Organic Chemistry.

Summary of the Application: Aluminium triphenolate is used as a catalyst in the synthesis of highly functional organic carbonates from epoxides and CO2 .

Methods of Application: The aluminium complex based on an amino triphenolate ligand scaffold shows unprecedented high activity, broad substrate scope, and functional group tolerance in the formation of highly functional organic carbonates prepared from epoxides and CO2 .

Results or Outcomes: The developed catalytic protocol is characterized by low catalyst loadings and relative mild reaction conditions using a cheap, abundant, and non-toxic metal . The initial turnover frequencies (TOFs) were up to 36,000 h−1 .

Ring-Opening Polymerization of Cyclohexene Oxide

Scientific Field: This application is in the field of Polymer Chemistry.

Summary of the Application: A series of novel amine triphenolate iron complexes were synthesized and characterized. These complexes were applied to the ring-opening polymerization (ROP) of cyclohexene oxide (CHO), demonstrating excellent activity .

Methods of Application: The iron complexes catalyze the ring-opening polymerization of CHO to PCHO through bimetallic synergy . Furthermore, a two-component system consisting of iron complexes and TBAB displayed the ability to catalyze the reaction of CHO with CO2, resulting in the formation of cis-cyclic carbonate with high selectivity .

Results or Outcomes: Complex C4 exhibited the highest catalytic activity, achieving 80% conversion of CHO at a CHO/C4/TBAB molar ratio of 2000/1/8 and a CO2 pressure of 3 MPa for 16 h at 100 °C, while maintaining >99% selectivity of cis-cyclic carbonates .

Alkylation of Phenols

Scientific Field: This application is in the field of Organic Chemistry.

Summary of the Application: Aluminium triphenolate is used as a catalyst for the alkylation of phenols with various alkenes .

Methods of Application: The compound is prepared by the reaction of elemental aluminium with phenol . It is used to catalyze the reaction of phenol with ethylene .

Results or Outcomes: The ethylphenols are generated commercially by treating phenol with ethylene in the presence of a catalytic amount of aluminium phenolate .

Sulfoxidation

Summary of the Application: Amino triphenolate ligands have been used for the synthesis of various transition metal complexes aiming at various applications such as sulfoxidation .

Aluminum phenoxide, with the chemical formula [Al(OC6H5)3]n[Al(OC_6H_5)_3]_n, is a white solid that exists as a mixture of dimeric and trimeric forms in solution. It is synthesized through the reaction of elemental aluminum with phenol, producing aluminum phenoxide and hydrogen gas as a byproduct:

2Al+6HOC6H52Al(OC6H5)3+3H22Al+6HOC_6H_5\rightarrow 2Al(OC_6H_5)_3+3H_2

This compound serves as a catalyst in various organic reactions, particularly in the alkylation of phenols with alkenes .

In the alkylation reaction, aluminium triphenolate acts as a Lewis acid catalyst. The aluminium atom accepts a lone pair of electrons from the oxygen atom of the phenol, activating the phenol ring for nucleophilic attack by the alkene. The phenoxide groups also participate in the reaction by stabilizing the intermediate species formed during the process [].

  • Alkylation Reactions: It catalyzes the alkylation of phenols, enabling the formation of ethylphenols from phenol and ethylene .
  • Reactions with Dienes: It facilitates the hydroalkoxylation of phenol with dienes, leading to the synthesis of coumarans and other oxygen heterocycles .
  • Reactions with Nitriles: Aluminum phenoxide can react with nitriles to form various products, showcasing its versatility as a catalyst in organic synthesis .

The primary method for synthesizing aluminum phenoxide involves the direct reaction between metallic aluminum and phenol. Additional methods can include:

  • Using Catalysts: The presence of catalytic amounts of mercuric compounds can enhance the reaction rate and yield .
  • Solvent-Assisted Methods: Solvents like benzene may be used to facilitate the formation of aluminum phenoxide in controlled environments.

Aluminum phenoxide finds applications across several fields:

  • Catalysis: It is widely used as a catalyst in organic synthesis, particularly for alkylation reactions.
  • Material Science: Its unique properties make it suitable for developing advanced materials and nanostructures.
  • Pharmaceuticals: Potential applications in drug formulation due to its chemical reactivity.

Studies on aluminum phenoxide interactions primarily focus on its catalytic behavior. Research indicates that it can interact effectively with various substrates under different conditions, enhancing reaction rates and selectivity in organic transformations. Further investigations into its interactions with biological molecules could provide insights into its potential therapeutic uses.

Similar Compounds: Comparison

Several compounds share structural or functional similarities with aluminum phenoxide. Here are some notable ones:

Compound NameFormulaKey Characteristics
Aluminum isopropoxide[Al(OiPr)3][Al(OiPr)_3]Used in similar catalytic applications; more reactive.
Aluminum tert-butoxide[Al(OtBu)3][Al(OtBu)_3]Known for strong Lewis acidity; used in polymerization.
Aluminum acetylacetonate[Al(C5H7O2)3][Al(C_5H_7O_2)_3]Commonly used as a catalyst; forms stable complexes.

Uniqueness of Aluminum Phenoxide

Aluminum phenoxide is unique due to its specific reactivity profile and its role as a catalyst for alkylation reactions involving aromatic compounds. Its ability to stabilize various reaction intermediates makes it distinct from other aluminum alkoxides.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

15086-27-8

General Manufacturing Information

Phenol, aluminum salt (3:1): ACTIVE

Dates

Modify: 2023-08-15

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